molecular formula C15H17FN6O2S B10992397 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

Cat. No.: B10992397
M. Wt: 364.4 g/mol
InChI Key: IYOWPTABWJOBJK-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and a piperazine moiety

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route starts with the reaction of 4-fluorophenylhydrazine with thiocarbonyl compounds to form the thiadiazole ring. This intermediate is then reacted with piperazine derivatives under controlled conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease . The compound’s ability to interact with multiple targets makes it a promising candidate for drug development.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide stands out due to its unique structural features and diverse biological activities. Similar compounds include:

Properties

Molecular Formula

C15H17FN6O2S

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C15H17FN6O2S/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15(24)17-9-13(23)19-14-20-18-10-25-14/h1-4,10H,5-9H2,(H,17,24)(H,19,20,23)

InChI Key

IYOWPTABWJOBJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NN=CS3

Origin of Product

United States

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